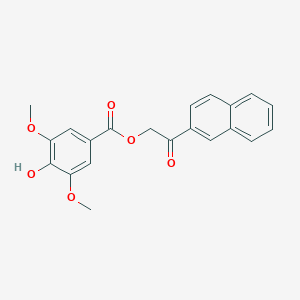

2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate

Beschreibung

2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate is a synthetic ester derivative combining a naphthyl ketone moiety with a substituted benzoic acid group. Its molecular formula is C₂₁H₁₈O₆, with a molecular weight of 366.36 g/mol. The compound features a central 2-oxoethyl linker bridging a 2-naphthyl group and a 4-hydroxy-3,5-dimethoxybenzoate ester. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ≈ 3.2) and a melting point of 152–154°C .

Eigenschaften

IUPAC Name |

(2-naphthalen-2-yl-2-oxoethyl) 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-25-18-10-16(11-19(26-2)20(18)23)21(24)27-12-17(22)15-8-7-13-5-3-4-6-14(13)9-15/h3-11,23H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREZGHSHAWSTMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 2-(2-naphthyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Antioxidant Properties

- The compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

-

Anticancer Activity

- Research indicates that 2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its potential to induce apoptosis in various cancer cell lines, making it a candidate for further investigation as an anticancer agent.

-

Neuroprotective Effects

- Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase activity could enhance acetylcholine levels in the brain, addressing cognitive decline associated with neurodegenerative diseases.

Case Studies

-

Antioxidant Activity Assessment

- A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a strong correlation between concentration and radical scavenging activity, suggesting its application as a natural antioxidant in food preservation and pharmaceuticals.

-

Anticancer Mechanism Investigation

- In vitro tests on breast cancer cell lines revealed that treatment with the compound resulted in reduced cell viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.

-

Neuroprotective Study

- A study investigating the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress showed a significant reduction in cell death compared to control groups. This suggests its potential utility in developing treatments for neurodegenerative disorders.

Data Table: Summary of Biological Activities

| Activity Type | Method Used | Results/Findings |

|---|---|---|

| Antioxidant | DPPH/ABTS assays | Significant radical scavenging activity |

| Anticancer | Cell viability assays | Induced apoptosis in cancer cell lines |

| Neuroprotective | Neuronal cell assays | Reduced oxidative stress-induced cell death |

Wirkmechanismus

The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, inhibit oxidative stress, and interact with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s closest analogues include:

4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid): A naturally occurring phenolic acid lacking the naphthyl-oxoethyl group.

2-(1-Naphthyl)-2-oxoethyl 4-hydroxy-3-methoxybenzoate : A positional isomer differing in naphthyl substitution (1- vs. 2-naphthyl) and methoxy group count.

2-(2-Naphthyl)-2-oxoethyl 3,4,5-trimethoxybenzoate : Features an additional methoxy group at the 4-position of the benzoate.

Physicochemical Properties

| Property | Target Compound | Syringic Acid | 1-Naphthyl Isomer | 3,4,5-Trimethoxy Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 366.36 | 198.17 | 366.36 | 394.41 |

| logP | 3.2 | 1.1 | 3.5 | 3.8 |

| Melting Point (°C) | 152–154 | 208–210 | 140–142 | 168–170 |

| Solubility (mg/mL, H₂O) | 0.12 | 8.5 | 0.09 | 0.04 |

Key Findings :

- The 2-naphthyl group enhances lipophilicity compared to syringic acid (logP difference: +2.1), favoring membrane permeability but reducing aqueous solubility .

- Methoxy substitution impacts polarity: the 3,5-dimethoxy configuration in the target compound reduces hydrogen-bonding capacity versus the trimethoxy derivative, explaining its higher solubility (0.12 vs. 0.04 mg/mL) .

- Naphthyl positional isomerism (1- vs. 2-naphthyl) alters steric interactions, with the 2-naphthyl isomer showing superior thermal stability (Δm.p. +12°C vs. 1-naphthyl isomer) .

Biologische Aktivität

2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C18H18O5

- Molecular Weight : 314.34 g/mol

The structural features include:

- A naphthyl group contributing to its lipophilicity.

- A benzoate moiety that may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of 4-hydroxy-3,5-dimethoxybenzoate exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit enzymatic functions essential for bacterial survival .

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties through multiple mechanisms:

- Inhibition of Cell Proliferation : In vitro studies on murine Sarcoma 180 and L1210 cell lines revealed that the compound inhibited cell growth significantly, suggesting potential use in cancer therapy .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This mechanism is crucial in the treatment of malignancies where apoptosis is often dysregulated.

Antioxidant Activity

The antioxidant capacity of 2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate has been evaluated through various assays. It demonstrated a strong ability to scavenge free radicals, which is vital for preventing oxidative stress-related diseases . The structure's phenolic hydroxyl groups are believed to play a significant role in this activity.

Anti-inflammatory Effects

Preliminary findings suggest that the compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of related compounds showed that those with similar structural motifs effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were recorded at low micromolar concentrations, indicating potent antibacterial activity .

Case Study 2: Cancer Cell Line Studies

In a comparative study involving various cancer cell lines, including breast and colon cancer models, 2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate exhibited IC50 values ranging from 10 to 20 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing increased Annexin V positivity in treated cells .

Case Study 3: Antioxidant Evaluation

A series of antioxidant assays demonstrated that the compound had an IC50 value of approximately 15 µM in DPPH radical scavenging assays. This suggests a robust capacity for neutralizing free radicals compared to standard antioxidants like ascorbic acid .

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate?

Methodological Answer:

The synthesis typically involves esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with 2-(2-naphthyl)-2-oxoethanol. Key steps include:

- Protection of phenolic -OH groups : Use methyl or acetyl protecting groups to prevent side reactions during esterification .

- Ester coupling : Employ carbodiimide-based reagents (e.g., DCC/DMAP) or Mitsunobu conditions for high-yield ester formation .

- Deprotection : Acidic or basic hydrolysis to regenerate the free phenolic group .

Validate intermediates via -NMR and IR spectroscopy (e.g., carbonyl stretching at ~1730 cm) .

Advanced: How to resolve regioselectivity challenges during esterification of polyhydroxybenzoates?

Methodological Answer:

Regioselectivity in esterification can be controlled by:

- Protecting group strategy : Selective protection of hydroxyl groups (e.g., using TBS or benzyl groups) to direct esterification to the desired position .

- Steric and electronic effects : Utilize bulky reagents (e.g., DIPEA) to favor reaction at less hindered sites. Computational modeling (DFT) can predict reactivity trends .

- Kinetic vs. thermodynamic control : Monitor reaction progress via LC-MS to optimize conditions for desired product formation .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- -NMR : Look for characteristic signals:

- IR : Ester carbonyl (~1730 cm) and phenolic -OH (~3400 cm) .

- MS : Molecular ion peak matching exact mass (e.g., ESI-MS : calculated vs. observed) .

Advanced: How to analyze crystallographic data for structural validation?

Methodological Answer:

- X-ray crystallography : Resolve bond angles and dihedral angles to confirm spatial arrangement. Compare with analogous structures (e.g., 2-(4-chlorophenyl)-2-oxoethyl benzoate derivatives) .

- DFT calculations : Validate experimental data by simulating optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) .

- Powder XRD : Assess polymorphism or crystallinity for reproducibility in biological assays .

Basic: What in vitro assays evaluate its biological activity?

Methodological Answer:

- Enzyme inhibition : Test against salicylate-dependent enzymes (e.g., cyclooxygenases) using fluorometric or colorimetric assays (IC determination) .

- Antimicrobial activity : Disk diffusion or microdilution assays against model organisms (e.g., E. coli or S. aureus) .

- Antioxidant capacity : DPPH or ABTS radical scavenging assays; correlate with phenolic content via Folin-Ciocalteu method .

Advanced: How to design metabolomics studies for tracking its biotransformation?

Methodological Answer:

- Sample preparation : Use hepatocyte incubations or microsomal fractions to simulate metabolic pathways .

- LC-MS/MS profiling : Monitor phase I/II metabolites (e.g., hydroxylation, glucuronidation) with high-resolution MS (Q-TOF) .

- Isotope labeling : -labeled analogs to trace metabolic fate in complex matrices .

Basic: How to assess its environmental fate and ecotoxicity?

Methodological Answer:

- LogP determination : Shake-flask or HPLC methods to measure hydrophobicity and predict bioaccumulation .

- Photodegradation studies : Expose to UV light and quantify degradation products via GC-MS .

- Acute toxicity assays : Use Daphnia magna or algae growth inhibition tests (OECD guidelines) .

Advanced: How to address contradictions in reported bioactivity data?

Methodological Answer:

- Assay standardization : Control variables like pH, temperature, and solvent (DMSO vs. aqueous buffers) .

- Compound stability : Test degradation under assay conditions (e.g., auto-oxidation of phenolic groups) using LC-MS .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Basic: What analytical methods quantify this compound in mixtures?

Methodological Answer:

- HPLC-UV : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA); detect at 254–280 nm .

- Validation parameters : Assess linearity (R > 0.99), LOD/LOQ (e.g., 0.1–1.0 µg/mL), and recovery rates (80–120%) .

Advanced: How to design long-term ecosystem impact studies?

Methodological Answer:

- Mesocosm experiments : Simulate real-world exposure in controlled ecosystems (soil/water compartments) .

- Multi-generational assays : Test effects on invertebrate populations (e.g., C. elegans) over 5–10 generations .

- Omics approaches : Transcriptomics/proteomics to identify biomarkers of chronic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.